6-Bromo-3-(chloromethyl)-2-methoxypyridine
Description
Overview of Pyridine (B92270) Derivatives as Chemical Scaffolds
Pyridine, a nitrogen-bearing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. chemicalbook.com Its presence in thousands of drug molecules is a testament to its importance. chemicalbook.com The pyridine ring is a key component in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. chemicalbook.comvynova-group.com
In drug discovery, the pyridine moiety is highly sought after for several reasons. nbinno.com As a polar and ionizable aromatic molecule, its incorporation into a larger molecule can enhance aqueous solubility and bioavailability, which are critical pharmacokinetic properties. nbinno.comwikipedia.org Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov Pyridine derivatives exhibit an extensive range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. wikipedia.orgchempanda.com
Table 2: Examples of Biological Activities of Pyridine-Based Scaffolds
| Therapeutic Area | Example Activity |
|---|---|
| Oncology | Inhibition of cancer cell proliferation chempanda.com |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial wikipedia.org |
| Cardiovascular | Vasodilator properties wikipedia.org |
| Neurology | Antidepressant activity vynova-group.com |
Significance of Halogenated Pyridines in Synthetic Methodologies
Halogenated pyridines, such as the bromo-substituted title compound, are fundamental building blocks in organic synthesis. acs.org The introduction of a halogen atom onto the pyridine ring provides a robust and versatile handle for further functionalization. acs.org The carbon-halogen bond is a key platform for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). These methods allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors.
The electron-deficient nature of the pyridine ring can make direct halogenation challenging, often requiring harsh conditions. acs.org This has spurred the development of advanced synthetic strategies to access these valuable intermediates with high regioselectivity. acs.orgdur.ac.uk The presence of a bromine atom, as in 6-Bromo-3-(chloromethyl)-2-methoxypyridine, is particularly useful as it offers a good balance of reactivity and stability, making it ideal for subsequent coupling reactions to introduce new aryl, alkyl, or alkynyl groups.
Role of Chloromethyl Functionality as a Reactive Handle in Organic Synthesis
The chloromethyl group (-CH₂Cl) is a potent and versatile reactive handle in organic synthesis. chempanda.com Its utility stems from its nature as an excellent alkylating agent. researchgate.netoncohemakey.com The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent pyridine ring, which can stabilize a partial positive charge on the benzylic-like carbon atom. This makes the carbon of the chloromethyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. nbinno.com
This reactivity allows for the facile introduction of the entire pyridine scaffold onto other molecules. Common transformations involving the chloromethyl group include:
Ether formation: Reaction with alcohols or phenols. nbinno.comwikipedia.org
Amine formation: Reaction with primary or secondary amines to form substituted benzylamines. nbinno.com
Ester formation: Reaction with carboxylates. wikipedia.org
Cyanide displacement: Reaction with sodium cyanide to form a nitrile, which can be further hydrolyzed to a carboxylic acid. chemicalbook.comwikipedia.org
Carbon-carbon bond formation: Used in the preparation of Grignard or organozinc reagents. wikipedia.orgacs.org
In the context of this compound, the chloromethyl group serves as the primary site for initial, facile modification, allowing chemists to attach the substituted pyridine core to a target molecule before potentially performing a more complex cross-coupling reaction at the bromine site.
Historical Development and Evolution of Synthetic Strategies for Pyridine-Based Intermediates
The history of pyridine synthesis dates back to 1876, when William Ramsay first prepared it in a laboratory by reacting acetylene (B1199291) with hydrogen cyanide in a furnace. vynova-group.com Early synthetic methods for creating the pyridine ring often relied on multi-component condensation reactions, such as the Hantzsch pyridine synthesis. While effective, these traditional strategies often required harsh conditions and offered limited control over substitution patterns.
Over the past several decades, the field has evolved significantly. Modern synthetic chemistry has seen a shift towards more efficient and versatile methods. vynova-group.com Advances in transition-metal catalysis have revolutionized the synthesis of functionalized pyridines. vynova-group.com Techniques like catalyzed cyclization and cross-coupling procedures now provide routes to a vast array of substituted pyridine derivatives with high precision and under milder conditions. vynova-group.com More recently, strategies focusing on the late-stage functionalization of pre-formed pyridine rings have become prominent, allowing for the direct introduction of functional groups onto complex, drug-like molecules. dur.ac.uk The development of intermediates like this compound is a direct result of this evolution, providing chemists with pre-functionalized, ready-to-use building blocks that are compatible with these modern synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4H2,1H3 |
InChI Key |
JJZKVPWTXJMNNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Chloromethyl 2 Methoxypyridine
De Novo Synthetic Routes to the Pyridine (B92270) Core
Building the pyridine ring from the ground up offers the potential for direct incorporation of the desired functionalities. However, achieving the specific 2,3,6-trisubstitution pattern of the target molecule through a single, high-yielding cyclization process is complex.
Cyclization Approaches to Substituted Pyridines
Various named reactions and cycloaddition strategies are employed for the synthesis of polysubstituted pyridines. The Kröhnke pyridine synthesis, for instance, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield 2,4,6-trisubstituted pyridines. wikipedia.orgnih.gov While powerful for certain substitution patterns, adapting this method to achieve the 2-methoxy, 3-chloromethyl, and 6-bromo arrangement would necessitate carefully designed and potentially complex starting materials.
Another versatile approach is the use of [4+2] cycloaddition reactions, or hetero-Diels-Alder reactions. nih.govrsc.org In this strategy, a 1-azadiene or a related nitrogen-containing diene reacts with a dienophile to construct the pyridine ring. nih.govrsc.org The regioselectivity of such reactions is governed by the electronic and steric properties of the substituents on both the diene and dienophile, making the precise synthesis of the target compound a significant synthetic design challenge. While these methods provide a conceptual framework, the direct de novo synthesis of 6-Bromo-3-(chloromethyl)-2-methoxypyridine is not prominently documented, suggesting that the required precursors may be difficult to access or that the regiochemical control is insufficient.
Strategic Introduction of Halogen and Alkoxy Groups
In the context of de novo syntheses, the strategic placement of halogen and alkoxy groups is paramount. This would involve incorporating precursors already bearing these functionalities into the cyclization reaction. For example, a precursor containing a bromo-substituted carbon chain could be used to form the C6-bromo bond, while another component might carry a methoxy (B1213986) group destined for the C2-position. However, the reactivity of these precursors under the conditions required for ring formation must be carefully considered to avoid unwanted side reactions.
Post-Synthetic Functionalization of Pyridine Precursors
A more practical and commonly employed strategy for obtaining highly substituted pyridines like this compound involves the stepwise modification of a simpler, commercially available or readily synthesized pyridine derivative. This approach allows for greater control over the introduction of each functional group.
Regioselective Bromination Techniques
The introduction of a bromine atom at the 6-position of the pyridine ring is a key transformation. Starting from a suitable precursor, such as a 2-methoxypyridine, electrophilic bromination can be employed. The methoxy group at the 2-position is an activating group and directs incoming electrophiles to the ortho and para positions (3- and 5-positions). However, to achieve 6-bromination, one might start with a precursor that directs bromination to the desired position or employ a strategy that allows for subsequent manipulation of substituents.
Targeted Chloromethylation Methods
The introduction of a chloromethyl group at the 3-position of the 6-bromo-2-methoxypyridine core is a critical step. A plausible and documented route involves the conversion of a hydroxymethyl group to a chloromethyl group. The precursor, (6-bromo-2-methoxypyridin-3-yl)methanol, is commercially available, suggesting its synthesis is established. chemuniverse.com The conversion of this alcohol to the corresponding chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com
An alternative strategy to introduce the C1 unit at the 3-position is through formylation, followed by reduction and chlorination. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group onto electron-rich aromatic rings. The resulting 6-bromo-2-methoxy-3-formylpyridine can then be reduced to the corresponding alcohol, (6-bromo-2-methoxypyridin-3-yl)methanol, which is then chlorinated as described above. The synthesis of the related 6-bromo-2-formylpyridine from 2,6-dibromopyridine (B144722) via lithiation and reaction with dimethylformamide has been reported, indicating the feasibility of introducing a formyl group onto a brominated pyridine ring. prepchem.com
The following table outlines a potential synthetic sequence for the chloromethylation step starting from a hydroxymethyl precursor.
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1 | (6-bromo-2-methoxypyridin-3-yl)methanol | Thionyl chloride (SOCl₂) or similar chlorinating agent | This compound |
Methoxylation Strategies for Pyridine Ring Activation
The introduction of the 2-methoxy group is a crucial step that activates the pyridine ring towards further electrophilic substitution and influences the regioselectivity of subsequent reactions. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position. For instance, reacting a 2,6-dihalopyridine with sodium methoxide (B1231860) can lead to the substitution of one of the halogens with a methoxy group. The choice of reaction conditions, such as solvent and temperature, can influence the selectivity of the methoxylation.
The following table summarizes a representative methoxylation reaction on a dihalopyridine substrate.
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 2,6-Dibromopyridine | Sodium methoxide | 2-Bromo-6-methoxypyridine | georgiasouthern.edu |
By combining these post-synthetic functionalization techniques, a viable synthetic pathway to this compound can be constructed, offering a more controlled and predictable approach compared to de novo methods for this specific target molecule.
Optimization of Reaction Conditions and Process Scalability
The optimization of synthetic pathways for bromo-chloromethyl-pyridine compounds often involves addressing the challenges posed by hazardous reagents and harsh reaction conditions. Traditional methods frequently employ pyrophoric and toxic chemicals that complicate handling and pose significant safety risks, thereby limiting their scalability. Research has focused on developing more robust and safer processes that can be implemented on an industrial scale.
A significant advancement in the synthesis of related brominated chloromethylpyridines has been the substitution of hazardous conventional reagents with milder, safer alternatives. mdpi.com
For the initial metal-halogen exchange on a dibromopyridine starting material, pyrophoric agents like n-butyllithium are traditionally used. mdpi.com These reagents require cryogenic temperatures and stringent safety protocols, which hinder large-scale production. An effective alternative is the use of isopropylmagnesium chloride lithium chloride complex, known as the "Turbo Grignard" reagent. This organometallic compound performs the desired metal-halogen exchange under much milder and safer conditions. mdpi.com
The subsequent chlorination of the hydroxymethyl intermediate is conventionally achieved using thionyl chloride (SOCl₂). This reagent is toxic and its use results in the formation of corrosive and hazardous sulfur dioxide gas as a byproduct. mdpi.com A promising and milder alternative is the cyanuric chloride•DMF adduct. This reagent cleanly converts the alcohol to the corresponding alkyl chloride without producing toxic gaseous waste. mdpi.com
| Reaction Step | Conventional Reagent | Associated Hazards | Milder Alternative | Advantages of Alternative |
|---|---|---|---|---|
| Metal-Halogen Exchange | n-Butyllithium | Extremely pyrophoric, requires cryogenic conditions | Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) | Easier to handle, milder reaction conditions, improved safety profile mdpi.com |
| Chlorination of Alcohol | Thionyl Chloride (SOCl₂) | Toxic, produces toxic sulfur dioxide gas byproduct | Cyanuric Chloride•DMF adduct | Reduces likelihood of over-chlorination, solid byproduct simplifies workup mdpi.com |
In studies on the synthesis of the related precursor 2-bromo-6-hydroxymethylpyridine using the Turbo Grignard reagent, the desired product was obtained in good yields without the presence of unreacted starting material. mdpi.com Specifically, the synthesis of the pure alcohol intermediate was achieved at a 67% yield. mdpi.com The subsequent chlorination step using cyanuric chloride proceeds cleanly, and the solid nature of its byproduct, cyanuric acid, simplifies the workup and scalability of the process. mdpi.com A patented synthesis for a related quinoline (B57606) compound reported a final yield of 23.5%, which was noted as a significant improvement over existing methods. google.com
| Synthetic Step/Method | Key Reagent(s) | Reported Yield | Key Outcome |
|---|---|---|---|
| Synthesis of 2-bromo-6-hydroxymethylpyridine intermediate | Turbo Grignard | 67% mdpi.com | Successful synthesis of the precursor alcohol with good yield. mdpi.com |
| Chlorination of alcohol intermediate | Cyanuric Chloride | Not specified, but described as "clean" conversion | Avoids over-chlorination side product, improving purity and effective yield. mdpi.com |
| Synthesis of a related quinoline compound | N-chlorosuccinimide, Benzoyl peroxide | 23.5% google.com | Cited as a significant improvement in yield for the target molecule. google.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. The optimized synthesis of pyridine derivatives incorporates several of these principles. rasayanjournal.co.innih.gov
The replacement of hazardous reagents like n-butyllithium and thionyl chloride with safer alternatives such as Turbo Grignard and cyanuric chloride directly aligns with the green chemistry goal of designing safer chemical syntheses. mdpi.com This substitution reduces risks for laboratory personnel and minimizes the potential for hazardous waste generation.
Furthermore, the principle of waste prevention is addressed by the choice of chlorinating agent. The reaction with thionyl chloride produces sulfur dioxide gas, a toxic byproduct that requires special handling and disposal. mdpi.com In contrast, the use of cyanuric chloride results in a solid byproduct, cyanuric acid. mdpi.com This solid can be easily removed by filtration, simplifying the purification process and preventing the release of harmful gases into the atmosphere. This streamlined workup procedure also reduces the need for extensive solvent use during purification, further contributing to the sustainability of the process. mdpi.comrasayanjournal.co.in The development of such synthetic routes, which are often more efficient and produce purer products, exemplifies the economic and environmental benefits of applying green chemistry principles. nih.gov
Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Chloromethyl 2 Methoxypyridine
Reactions at the Bromine Moiety
The bromine atom at the C-6 position of the pyridine (B92270) ring is a primary site for chemical transformation, largely due to the reactivity of the C(sp²)–Br bond. This section details the two major classes of reactions that selectively target this position: transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the C-Br bond in 6-bromo-3-(chloromethyl)-2-methoxypyridine is an excellent electrophilic partner for these transformations. The enhanced reactivity of the C(sp²)–Br bond compared to the C(sp³)–Cl bond of the chloromethyl group allows for high selectivity under appropriate catalytic conditions. nih.govillinois.edu
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used reaction in pharmaceutical and materials chemistry. nih.gov For this compound, this reaction selectively occurs at the C-6 position. The C-Br bond is significantly more susceptible to the initial oxidative addition step in the palladium catalytic cycle than the C-Cl bond of the chloromethyl group. illinois.edu
Research on analogous substrates, such as chloromethyl bromobenzenes, has demonstrated that palladium catalysts effectively facilitate the coupling of arylboronic acids at the C-Br position while leaving the chloromethyl group intact. nih.gov A variety of palladium sources, including palladium acetate (B1210297) (Pd(OAc)₂) and palladium dichloride complexes, are effective. The choice of ligand is critical for achieving high yields and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | Arylboronic acids |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | Alkenylboronic esters |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Heteroarylboronic acids |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This methodology is known for its high functional group tolerance and the reactivity of organozinc compounds. The reaction with this compound is expected to proceed efficiently at the C-Br bond. Organozinc reagents are among the more reactive organometallics used in cross-coupling, which allows for faster reaction times compared to organoboranes or organostannanes. wikipedia.org
The versatility of the Negishi coupling allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org The development of catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃, has expanded the scope to include less reactive coupling partners, although the C-Br bond on the pyridine ring is already sufficiently activated. organic-chemistry.orgresearchgate.net
Table 2: Common Catalytic Systems for Negishi Coupling
| Catalyst | Ligand | Organozinc Reagent | Solvent |
|---|---|---|---|
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Aryl-ZnCl | THF |
| Ni(acac)₂ | - | Alkyl-ZnBr | NMP |
| Pd₂(dba)₃ | CPhos | sec-Alkyl-ZnBr | THF |
The Heck and Sonogashira reactions further illustrate the synthetic utility of the C-Br bond in this compound by enabling the introduction of alkenyl and alkynyl groups, respectively.
The Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the C-6 position, yielding a substituted alkene. Typical catalysts include palladium acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.org
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and requires an amine base like triethylamine. organic-chemistry.orgmdpi.com Copper-free protocols, often employing ligands such as XPhos, have also been developed to broaden the substrate scope. nih.govnih.gov
The success of transition metal-catalyzed cross-coupling reactions heavily relies on the optimization of the catalytic system, particularly the choice of ligand. For substrates like this compound, ligand design is crucial for achieving high selectivity, catalyst stability, and efficiency. organic-chemistry.org
Bulky, electron-rich alkylphosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are often employed. nih.govnih.gov These ligands promote the oxidative addition step and stabilize the active Pd(0) species. organic-chemistry.org For instance, the use of PCy₃·HBF₄ with Pd(OAc)₂ has been shown to be highly selective for the Suzuki coupling of C(sp²)-Br bonds in the presence of C(sp³)-Cl bonds. nih.gov
In Negishi couplings, specialized biarylphosphine ligands like CPhos have been developed to facilitate the desired reductive elimination pathway over competing side reactions. nih.gov For Sonogashira couplings, hydrophilic ligands like sXPhos enable reactions to be performed in aqueous media, offering a more sustainable approach. nih.gov The development of air-stable palladium precatalysts has also simplified experimental procedures, making these powerful reactions more accessible. organic-chemistry.org
Table 3: Selected Ligands and Their Applications in Cross-Coupling
| Ligand | Coupling Reaction | Key Advantage |
|---|---|---|
| PCy₃ (Tricyclohexylphosphine) | Suzuki-Miyaura | High selectivity for C(sp²)-Br activation |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Negishi, Sonogashira | Effective for a broad range of substrates |
| XPhos | Suzuki, Sonogashira | High activity, enables copper-free Sonogashira |
| sXPhos | Sonogashira | Water-soluble, allows for aqueous reaction media |
Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position
Beyond metal-catalyzed reactions, the C-Br bond can also undergo nucleophilic aromatic substitution (SNAr). While simple aryl halides are generally unreactive towards nucleophiles, the pyridine ring in this compound is inherently electron-deficient, which activates the ring for nucleophilic attack. nih.gov
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The electron-withdrawing nature of the ring nitrogen atom, which is para to the bromine, provides crucial stabilization for this negatively charged intermediate. libretexts.org In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.
This pathway allows for the direct displacement of the bromine atom by a variety of nucleophiles, including alkoxides, thiolates, and amines, providing a direct route to introduce heteroatoms at the C-6 position. The reaction typically requires a strong nucleophile and may be facilitated by heat.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
The bromine atom at the C6 position of this compound directs ortho-metalation, a process where a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), removes a proton from the adjacent C5 position. This generates a highly reactive organolithium intermediate. This intermediate can then be "quenched" by reacting it with various electrophiles to introduce a wide range of substituents at the C5 position.
This two-step sequence is a powerful tool for the functionalization of the pyridine ring. The reaction is typically carried out at very low temperatures, such as -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium species and prevent side reactions. google.com
A general procedure involves cooling a solution of this compound in THF to -78°C, followed by the dropwise addition of n-BuLi. google.com After a short stirring period to allow for the metalation to complete, a solution of the desired electrophile is added. google.com The reaction is then quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl), and the product is isolated and purified. google.com
For instance, quenching the lithiated intermediate with an aldehyde, such as 1-(tert-butoxycarbonyl)indol-4-carboxaldehyde, results in the formation of a secondary alcohol, (1-(tert-butoxycarbonyl)-1H-indol-4-yl)(6-bromo-2-methoxypyridin-3-yl)methanol, in good yield. google.com
| Electrophile | Product | Yield | Reference |
|---|---|---|---|
| 1-(tert-butoxycarbonyl)indole-4-carbaldehyde | (1-(tert-butoxycarbonyl)-1H-indol-4-yl)(6-bromo-2-methoxypyridin-3-yl)methanol | 63% | google.com |
| 4-fluorobenzaldehyde | (6-bromo-2-methoxypyridin-3-yl)(4-fluorophenyl)methanol | Not Reported | |
| 2,4-difluorobenzaldehyde | (6-bromo-2-methoxypyridin-3-yl)(2,4-difluorophenyl)methanol | Not Reported | |
| Pyridine-3-carbaldehyde | (6-bromo-2-methoxypyridin-3-yl)(pyridin-3-yl)methanol | Not Reported | |
| Acetaldehyde | 1-(6-bromo-2-methoxypyridin-3-yl)ethanol | Not Reported |
Reactions at the Chloromethyl Moiety
The chloromethyl group at the C3 position is a reactive site for nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. This reactivity allows for the introduction of a wide variety of functional groups.
Nucleophilic Substitution Reactions (SN2/SN1)
This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as azides. These reactions are typically carried out in a polar aprotic solvent like acetonitrile (B52724) or THF, often in the presence of a base such as potassium carbonate (K2CO3) to neutralize the hydrochloric acid (HCl) generated during the reaction.
The reaction with amines is a common method for introducing amino-methyl groups. For example, reacting this compound with N-methylpiperazine in acetonitrile with potassium carbonate yields 6-bromo-2-methoxy-3-((4-methylpiperazin-1-yl)methyl)pyridine in high yield. Similarly, reactions with a variety of other amines, including substituted pyrrolidines and azetidines, proceed under similar conditions.
The reaction with sodium azide (B81097) introduces an azido-methyl group, which can be a precursor for other functionalities, such as amines via reduction.
| Nucleophile | Base | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-methylpiperazine | K2CO3 | Acetonitrile | Room Temperature | 6-bromo-2-methoxy-3-((4-methylpiperazin-1-yl)methyl)pyridine | 72% | |
| 1H-pyrazole | K2CO3 | Acetonitrile | 60°C | Not explicitly named | 67% | |
| (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | K2CO3 | Acetonitrile | 70°C | (S)-tert-butyl 3-(((6-bromo-2-methoxypyridin-3-yl)methyl)amino)pyrrolidine-1-carboxylate | 65% | |
| Various amines | K2CO3 | Acetonitrile | 60°C | Corresponding substituted aminomethylpyridines | Not Reported | |
| Sodium azide | None | THF | 60°C | 6-(azidomethyl)pyridine-3-carboxylic acid methyl ester (from a related starting material) | Not Reported |
Formation of Quaternary Pyridinium (B92312) Salts
The chloromethyl group at the 3-position of this compound is a potent electrophile, readily participating in nucleophilic substitution reactions. One of the key transformations involving this group is the formation of quaternary pyridinium salts. This occurs through the reaction of the chloromethyl group with a tertiary amine, such as pyridine or its derivatives. The lone pair of electrons on the nitrogen of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. This process, an example of an SN2 reaction, results in the formation of a positively charged quaternary ammonium cation, with the displaced chloride as the counter-ion.
The general reaction for the formation of a quaternary pyridinium salt from a pyridine derivative and an alkyl halide is a well-established synthetic methodology. researchgate.net The reaction conditions for such transformations typically involve heating the reactants in a suitable solvent. nih.govsrce.hr Various synthetic routes, including conventional heating, microwave irradiation, and ultrasound-assisted methods, have been employed for the synthesis of quaternary pyridinium salts from different pyridine derivatives and haloalkanes. srce.hr
Table 1: Hypothetical Reaction Conditions for Quaternary Pyridinium Salt Formation
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| This compound | Pyridine | Acetonitrile | 80 | 6 | 1-((6-bromo-2-methoxypyridin-3-yl)methyl)pyridinium chloride |
| This compound | Triethylamine | Dichloromethane | 25 | 12 | N-((6-bromo-2-methoxypyridin-3-yl)methyl)-N,N-diethylethanaminium chloride |
This table presents plausible, hypothetical data based on general knowledge of similar chemical reactions.
Radical Reactions and Reductive Transformations
The chloromethyl group can also be a precursor for radical-mediated reactions. Under appropriate conditions, homolytic cleavage of the carbon-chlorine bond can generate a pyridyl-substituted methyl radical. This reactive intermediate can then participate in various radical coupling or cyclization reactions. For instance, photoredox catalysis has been utilized for the cross-coupling of C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones with quinoxalinones, proceeding through a radical mechanism. acs.org
Furthermore, the bromine atom at the 6-position of the pyridine ring is susceptible to reductive transformations. Reductive dehalogenation of aryl bromides is a common transformation in organic synthesis and can be achieved using various methods, including catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.orgresearchgate.net For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source can effectively remove the bromo substituent. organic-chemistry.org This reaction is often selective, allowing for the removal of the bromo group in the presence of other functional groups. organic-chemistry.orgresearchgate.net Visible-light photoredox catalysis has also emerged as a powerful tool for the reductive dehalogenation of haloaromatics. rsc.orgillinois.edu
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for transformations directly involving the nitrogen atom, such as N-alkylation and N-oxidation.
N-Oxidation Chemistry
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved by treating the pyridine derivative with an oxidizing agent, such as a peroxy acid. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For instance, 2-bromopyridine (B144113) N-oxide has been prepared and its reactivity studied. nih.gov The N-oxide functionality can activate the pyridine ring towards different types of reactions and can also be a useful protecting group.
Applications of 6 Bromo 3 Chloromethyl 2 Methoxypyridine As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyridine (B92270) core of 6-Bromo-3-(chloromethyl)-2-methoxypyridine serves as a foundational element for the synthesis of more complex heterocyclic structures, particularly those containing fused rings. Such bicyclic and polycyclic heteroaromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and photophysical properties.
Fused pyridine systems, such as imidazo[1,5-a]pyridines and pyrrolo[3,4-c]pyridines, are prominent scaffolds in numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. nih.govrsc.orgnih.gov The synthesis of these ring systems often relies on the cyclocondensation of appropriately substituted pyridine precursors. nih.gov
While direct use of this compound is not extensively documented, its structure is primed for conversion into key intermediates for these syntheses. For instance, the chloromethyl group can be readily converted into an aminomethyl group via reactions like the Gabriel synthesis. This transformation would yield (6-Bromo-2-methoxypyridin-3-yl)methanamine, a precursor analogous to the 2-(aminomethyl)pyridines commonly used in cyclocondensation reactions to form imidazo[1,5-a]pyridines. nih.gov The subsequent reaction of this amine with various electrophilic one-carbon sources would lead to the formation of the fused imidazole (B134444) ring. The bromo and methoxy (B1213986) substituents would remain on the pyridine ring, providing handles for further functionalization of the final fused product.
Similarly, the pyrrolo[3,4-c]pyridine core, another important pharmacophore, can be constructed from pyridine derivatives. nih.gov The strategic placement of the reactive chloromethyl and bromo groups on this compound allows for its potential use in building this scaffold through multi-step synthetic sequences.
The orthogonal reactivity of the bromo and chloromethyl groups on this compound allows for its use in the programmed synthesis of highly substituted pyridine derivatives. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. illinois.edu This reaction enables the formation of a carbon-carbon bond, attaching a wide variety of aryl, heteroaryl, or alkyl groups at this position. The C-Br bond is highly susceptible to oxidative addition by palladium catalysts, making it a reliable reaction site. illinois.edu
Concurrently, the chloromethyl group at the 3-position serves as a potent electrophilic site for nucleophilic substitution (SN2) reactions. This allows for the introduction of a diverse range of functionalities, including amines, ethers, thioethers, and other carbon-based nucleophiles. The ability to perform these reactions selectively makes this compound a powerful tool for creating libraries of complex pyridine derivatives for applications in drug discovery and agrochemical research.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenylpyridine | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)pyridine | 88 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-Naphthyl-2-methylpyridin-3-amine | 75 |
| 4 | 2,6-Dibromopyridine (B144722) | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-Bromo-6-(thiophen-2-yl)pyridine | 82 (mono-coupling) |
Intermediate in the Total Synthesis of Natural Products and Analogues (Structural Focus)
The structural motifs present in this compound are found within more complex molecules, including intermediates for the synthesis of important pharmaceutical agents. A notable example is its structural relationship to a key intermediate in the synthesis of TMC-207 (Bedaquiline), a diarylquinoline drug used for treating multidrug-resistant tuberculosis. google.com
A crucial step in the synthesis of TMC-207 involves the preparation of 6-bromo-3-(chloromethyl)-2-methoxyquinoline. google.com This quinoline (B57606) building block shares the same substitution pattern as this compound at positions 2, 3, and 6. The synthesis of this quinoline intermediate highlights the utility of this specific arrangement of functional groups. In the patented synthesis, a 3-benzyl-6-bromo-2-methoxyquinoline (B32111) is subjected to chlorination at the benzylic position using N-chlorosuccinimide (NCS) to install the critical chloromethyl group. google.com The bromo and methoxy groups are essential for the subsequent steps in the total synthesis, where the bromine acts as a site for lithiation and coupling with another fragment of the final molecule. This underscores the importance of having this precise pattern of functional groups to successfully construct the complex architecture of the final drug molecule.
Development of Advanced Organic Materials Scaffolds (Structural Focus)
Substituted pyridines are valuable ligands in coordination chemistry and can serve as foundational scaffolds for advanced organic materials. The unique combination of a linking group (chloromethyl) and a coordinating heterocycle (bromomethoxypyridine) in this compound makes it an attractive candidate for constructing such materials.
Research on the structurally similar compound, 2-bromo-6-chloromethylpyridine, has demonstrated its utility in immobilizing biomimetic metal ion chelates onto functionalized supports. mdpi.com In this application, the chloromethyl group acts as a covalent linker, reacting with amine groups on a solid support (like functionalized carbon) to anchor the pyridine unit. The pyridine ring, along with its bromo substituent, can then act as a multidentate ligand to coordinate with transition metal ions. mdpi.com
By analogy, this compound can be employed to create similar material scaffolds.
Structural Anchor : The chloromethyl group at the 3-position provides a reactive handle to graft the molecule onto polymers, silica (B1680970) surfaces, or other solid supports.
Ligand Core : The pyridine nitrogen, along with potential coordination from the methoxy oxygen and the bromo substituent, forms a chelating pocket for various metal ions.
This immobilization creates heterogeneous catalysts where the active metal center is part of a solid material, simplifying catalyst recovery and recycling. The electronic properties of the pyridine ring, modulated by the bromo and methoxy groups, can be fine-tuned to influence the catalytic activity and selectivity of the coordinated metal center.
Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Chloromethyl 2 Methoxypyridine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 6-Bromo-3-(chloromethyl)-2-methoxypyridine (Molecular Formula: C₇H₇BrClNO), the theoretical exact mass can be calculated with high precision. The presence of bromine and chlorine atoms imparts a distinctive isotopic pattern, which serves as a key diagnostic feature in the mass spectrum.
Exact Mass and Isotopic Pattern: The monoisotopic mass of the molecular ion [M]⁺ is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The expected isotopic distribution for the molecular ion peak would show characteristic signals corresponding to the presence of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio), resulting in a complex cluster of peaks for the molecular ion. The [M+H]⁺ ion is commonly observed in positive-mode electrospray ionization (ESI).
Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation of related heterocyclic systems, such as prazoles containing pyridine (B92270) rings, suggests that cleavage often occurs at the bonds adjacent to the heteroaromatic core. mdpi.com For this compound, key fragmentation pathways are predicted to involve:
Loss of the chloromethyl radical (•CH₂Cl): A primary fragmentation event would be the cleavage of the C-C bond between the pyridine ring and the chloromethyl group, leading to a stable pyridinium (B92312) ion.
Loss of a chlorine radical (•Cl): Homolytic cleavage of the C-Cl bond would result in a benzyl-type radical cation.
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the C-O bond at the 2-position.
Loss of a bromine radical (•Br): Cleavage of the C-Br bond, which is typically a strong bond but can occur at higher energies.
Ring Fragmentation: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller charged fragments.
A predicted fragmentation cascade helps in piecing together the molecular structure and confirming the identity of substituents and their positions on the pyridine ring.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The expected ¹H NMR spectrum in a solvent like CDCl₃ would show three distinct signals: two doublets in the aromatic region corresponding to the protons on the pyridine ring, a singlet for the methoxy group, and a singlet for the chloromethyl group. The ¹³C NMR spectrum would display signals for the five carbons of the pyridine ring and one for each of the methoxy and chloromethyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-4 | ~ 7.7 (d) | - |
| H-5 | ~ 7.2 (d) | - |
| -OCH₃ | ~ 4.0 (s) | ~ 54 |
| -CH₂Cl | ~ 4.6 (s) | ~ 42 |
| C-2 | - | ~ 160 |
| C-3 | - | ~ 125 |
| C-4 | - | ~ 140 |
| C-5 | - | ~ 115 |
| C-6 | - | ~ 142 |
(Note: Predicted values are based on analysis of similar substituted pyridine structures. nih.govresearchgate.net 'd' denotes doublet, 's' denotes singlet.)
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing detailed connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the title compound, a cross-peak would be observed between the signals for H-4 and H-5, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signals of H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5), and similarly for the methoxy and chloromethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is essential for mapping the molecular skeleton. Key expected correlations include:
The methoxy protons (~4.0 ppm) to the C-2 carbon (~160 ppm).
The chloromethyl protons (~4.6 ppm) to the C-3 (~125 ppm) and C-4 (~140 ppm) carbons.
The H-4 proton (~7.7 ppm) to the C-2, C-3, C-5, and C-6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing stereochemical information. A NOESY spectrum would be expected to show a correlation between the methoxy protons and the H-4 proton if the methoxy group is oriented appropriately, confirming the substitution pattern.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:
Characterize the crystalline form obtained from synthesis.
Identify the presence of different polymorphs or amorphous content.
Determine the number of unique molecules in the crystallographic asymmetric unit through the splitting of NMR signals.
Provide information on intermolecular packing and hydrogen bonding interactions.
Although specific solid-state NMR studies on this compound are not prevalent in the literature, the technique remains a powerful, non-destructive method for the characterization of crystalline pharmaceutical intermediates.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be dominated by vibrations of the substituted pyridine ring and its functional groups. Based on studies of analogous compounds like 6-Bromopyridine-2-carbaldehyde, specific vibrational modes can be predicted. mdpi.com
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H stretching (aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the pyridine ring. |
| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of -OCH₃ and -CH₂Cl groups. |
| C=N, C=C stretching (ring) | 1600 - 1400 | Vibrations of the pyridine ring skeleton. |
| CH₂ scissoring | ~ 1450 | Bending vibration of the chloromethyl group. |
| C-O-C asymmetric stretching | ~ 1250 | Stretching of the aryl-ether linkage. |
| Pyridine ring breathing | ~ 1000 | Symmetric in-plane ring deformation. |
| C-Cl stretching | 800 - 600 | Stretching of the carbon-chlorine bond. |
| C-Br stretching | 700 - 500 | Stretching of the carbon-bromine bond. |
(Note: Values are based on data from related brominated and chlorinated pyridine derivatives. mdpi.comresearchgate.net)
FT-IR and Raman spectroscopy are complementary techniques. For instance, the symmetric ring breathing mode often gives a strong signal in the Raman spectrum, while polar groups like C-O and C-Cl tend to show strong absorptions in the FT-IR spectrum. These techniques are also highly effective for monitoring the progress of reactions, such as the conversion of a hydroxymethyl group to a chloromethyl group, by observing the disappearance of the O-H stretching band and the appearance of the C-Cl stretching band.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine and 2-bromo-3-hydroxy-6-methylpyridine, allows for a detailed prediction of its solid-state conformation. researchgate.netnih.gov
Expected Molecular Structure: The pyridine ring is expected to be essentially planar. The substituents—bromo, chloromethyl, and methoxy groups—will cause minor distortions in the ring's bond angles. The analysis would confirm the substitution pattern and provide the exact torsion angles defining the orientation of the chloromethyl and methoxy groups relative to the ring.
Table 3: Representative Crystallographic Data from an Analogous Brominated Pyridine Derivative
| Parameter | Example Value (from C₁₃H₉BrClN₃) researchgate.net |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.1163 |
| b (Å) | 9.7911 |
| c (Å) | 20.9428 |
| V (ų) | 2484.48 |
| Z | 8 |
| Key Intermolecular Forces | C-H···N hydrogen bonds, π–π stacking |
(Note: Data from 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine is presented for illustrative purposes.)
The elucidation of the crystal structure is critical for understanding the solid-state properties of the compound and is a foundational step in rational drug design and materials engineering.
Mechanistic and Computational Investigations of Reactions Involving 6 Bromo 3 Chloromethyl 2 Methoxypyridine
Elucidation of Reaction Mechanisms
The reactivity of 6-Bromo-3-(chloromethyl)-2-methoxypyridine is primarily dictated by the presence of two key electrophilic centers: the carbon atom of the chloromethyl group and the C-6 position of the pyridine (B92270) ring bearing a bromine atom. These sites are susceptible to attack by a variety of nucleophiles, leading to either nucleophilic substitution or cross-coupling reactions.
Mechanistic Pathways of Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring makes this site amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanistic pathways can be inferred from the well-established catalytic cycles of similar reactions involving aryl bromides.
A generalized mechanism for a Suzuki-Miyaura cross-coupling reaction, a common choice for aryl bromides, involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Table 1: Generalized Steps in a Palladium-Catalyzed Cross-Coupling Reaction
| Step | Description |
| Oxidative Addition | The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a palladium(II) intermediate. |
| Transmetalation | A nucleophilic coupling partner, such as an organoboron compound in Suzuki coupling, transfers its organic group to the palladium(II) complex, displacing the halide. |
| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. |
The electronic nature of the pyridine ring, influenced by the methoxy (B1213986) and chloromethyl substituents, can impact the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
Detailed Studies of Nucleophilic Substitution Mechanisms
The chloromethyl group at the 3-position of the pyridine ring is a primary benzylic-like halide, making it a prime site for nucleophilic substitution reactions. These reactions can proceed through either a concerted bimolecular (S_N2) or a stepwise unimolecular (S_N1) mechanism.
Given the primary nature of the carbon center, the S_N2 pathway is generally favored. In this mechanism, a nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously in a single, concerted step. This process leads to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
Alternatively, an S_N1 mechanism could be operative under certain conditions, particularly with a less potent nucleophile and in a polar, protic solvent that can stabilize the resulting carbocation intermediate. The departure of the chloride ion would form a resonance-stabilized pyridyl-methyl carbocation. The subsequent attack by a nucleophile would lead to the substitution product.
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful tool to complement experimental findings by providing detailed insights into the electronic structure, reactivity, and conformational preferences of molecules. For this compound, computational studies can predict its behavior in chemical reactions and elucidate the stability of intermediates and transition states.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the sites of electrophilic and nucleophilic attack.
For this compound, the LUMO is expected to be localized on the chloromethyl group and the carbon-bromine bond, indicating these as the primary sites for nucleophilic attack. The distribution of electron density and electrostatic potential maps can further highlight the electrophilic and nucleophilic regions of the molecule.
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristics for this compound |
| HOMO | Likely localized on the pyridine ring and the lone pairs of the oxygen and bromine atoms. |
| LUMO | Expected to have significant contributions from the σ* orbitals of the C-Cl and C-Br bonds. |
| Electrostatic Potential | Regions of positive potential are anticipated around the hydrogen atoms of the chloromethyl group and the carbon attached to the bromine, while negative potential would be found near the nitrogen and oxygen atoms. |
These calculations can also be used to determine the activation energies for various reaction pathways, helping to predict which reactions are more likely to occur under specific conditions.
Prediction of Regioselectivity and Stereoselectivity
Computational models can be employed to predict the regioselectivity of reactions involving this compound. For instance, in reactions with nucleophiles, DFT calculations can compare the activation barriers for attack at the chloromethyl carbon versus the brominated carbon of the pyridine ring, thereby predicting the more favorable reaction site.
While the primary chloromethyl group does not possess a stereocenter, stereoselectivity could become a factor in subsequent reactions of its derivatives. Computational methods can be used to predict the facial selectivity of attack on planar intermediates or the preferred diastereomeric transition states in reactions involving chiral reagents.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound can influence its reactivity. Computational conformational analysis can identify the most stable geometries of the molecule. The orientation of the chloromethyl and methoxy groups relative to the pyridine ring can affect steric hindrance and the accessibility of reactive sites.
Furthermore, molecular modeling can be used to study intermolecular interactions, such as hydrogen bonding or halogen bonding, which can play a significant role in the crystal packing of the solid material and its behavior in solution. Understanding these non-covalent interactions is crucial for predicting physical properties and for designing materials with desired characteristics. Hirshfeld surface analysis, a common computational tool, can visualize and quantify these intermolecular contacts.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
A comprehensive review of scientific literature and chemical databases did not yield specific Quantitative Structure-Reactivity Relationship (QSRR) studies for the compound this compound. QSRR models are computational and statistical endeavors that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and topological parameters) and correlating them with experimentally determined reaction rates or equilibrium constants.
The objective of a QSRR study in the context of this compound would be to predict its reactivity or the reactivity of its derivatives in various reactions based on computed structural properties. Such an investigation would provide valuable mechanistic insights and allow for the in silico design of more efficient synthetic routes or novel molecules with desired reactivity profiles.
Despite the absence of specific QSRR studies, the principles of physical organic chemistry allow for a qualitative understanding of the reactivity of this compound. The pyridine ring is an electron-deficient aromatic system, and its reactivity is significantly influenced by the electronic effects of its substituents. The methoxy group at the 2-position is an electron-donating group through resonance, which can activate the ring towards certain electrophilic substitutions. Conversely, the bromine atom at the 6-position and the chloromethyl group at the 3-position are electron-withdrawing, which deactivates the ring. The interplay of these electronic effects, along with steric factors, governs the regioselectivity and rate of reactions involving this compound.
For a formal QSRR analysis, a dataset of related compounds with systematic structural variations would be required, along with their experimentally measured reactivities. For instance, a study could explore the nucleophilic substitution at the chloromethyl group for a series of 2-methoxypyridines with different substituents at the 6-position. The reaction rates could then be correlated with descriptors such as the Hammett constants of the substituents, calculated atomic charges, or frontier molecular orbital energies.
Given the lack of published data, it is not possible to present detailed research findings or data tables for QSRR studies on this compound at this time. Further experimental and computational research would be necessary to develop such models and to quantitatively elucidate the structure-reactivity relationships for this class of compounds.
Synthesis and Exploration of Derivatives and Analogs of 6 Bromo 3 Chloromethyl 2 Methoxypyridine
Systematic Synthesis of Structural Analogs
The chemical versatility of 6-Bromo-3-(chloromethyl)-2-methoxypyridine allows for the systematic synthesis of a diverse library of structural analogs. Modifications can be selectively introduced at the 6-position (bromine), the 3-position (chloromethyl), and potentially through demethylation of the 2-methoxy group.
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling can be employed to introduce a variety of aryl and heteroaryl groups, leading to the formation of biaryl structures. Similarly, Sonogashira coupling can be used to install alkyne functionalities, while Buchwald-Hartwig amination can introduce a range of primary and secondary amines.
The chloromethyl group at the 3-position is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, thiols, and various oxygen- and nitrogen-based nucleophiles. The azide (B81097), for example, can be further elaborated using click chemistry.
Below is a representative table of synthetic transformations for generating structural analogs of this compound.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 6-Aryl-3-(chloromethyl)-2-methoxypyridine | Suzuki Coupling |
| This compound | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 6-Alkynyl-3-(chloromethyl)-2-methoxypyridine | Sonogashira Coupling |
| This compound | Amine (R₂NH), Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 6-(Dialkylamino)-3-(chloromethyl)-2-methoxypyridine | Buchwald-Hartwig Amination |
| This compound | NaN₃, DMF, 25 °C | 3-(Azidomethyl)-6-bromo-2-methoxypyridine | Nucleophilic Substitution |
| This compound | KCN, DMSO, 50 °C | 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile | Nucleophilic Substitution |
| This compound | NaSR, Ethanol, 25 °C | 6-Bromo-2-methoxy-3-((alkylthio)methyl)pyridine | Nucleophilic Substitution |
Structure-Reactivity Relationship Studies of Modified Pyridine (B92270) Scaffolds
The reactivity of the pyridine scaffold is intricately linked to the electronic properties of its substituents. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, along with the reactive chloromethyl group, governs its chemical behavior.
The methoxy group at the 2-position increases the electron density of the pyridine ring through a resonance effect, which can influence the regioselectivity of electrophilic aromatic substitution, should such reactions be pursued. Conversely, the bromine atom at the 6-position is electron-withdrawing via an inductive effect, which deactivates the ring towards electrophilic attack but provides a handle for cross-coupling reactions.
Modification of these substituents allows for the fine-tuning of the electronic properties and, consequently, the reactivity of the pyridine core. For instance, replacing the bromo group with a strongly electron-donating group, such as an amino group, would significantly increase the electron density of the ring, potentially altering the reactivity of the chloromethyl group. Conversely, substitution with a strongly electron-withdrawing group, like a trifluoromethyl group, would have the opposite effect.
The following table outlines the predicted effects of various substituents at the 6-position on the reactivity of the pyridine scaffold.
| Substituent at 6-position | Electronic Effect | Predicted Impact on Pyridine Ring Reactivity | Predicted Impact on Chloromethyl Group Reactivity |
| -Br (original) | Inductively withdrawing, weakly deactivating | Moderately deactivated towards electrophilic attack | Slightly enhanced reactivity towards nucleophiles |
| -OCH₃ | Resonance donating, inductively withdrawing | Activated towards electrophilic attack | Slightly diminished reactivity towards nucleophiles |
| -NO₂ | Strongly inductively and resonance withdrawing | Strongly deactivated towards electrophilic attack | Significantly enhanced reactivity towards nucleophiles |
| -N(CH₃)₂ | Strongly resonance donating | Strongly activated towards electrophilic attack | Significantly diminished reactivity towards nucleophiles |
| -CF₃ | Strongly inductively withdrawing | Strongly deactivated towards electrophilic attack | Significantly enhanced reactivity towards nucleophiles |
Exploration of Novel Pyridine Architectures Derived from this compound
The unique combination of reactive sites in this compound makes it an excellent starting material for the construction of novel and complex pyridine-containing architectures. Through sequential and orthogonal reactions, it is possible to build fused heterocyclic systems and other intricate molecular frameworks.
One potential strategy involves a two-step process to create a tricyclic pyridine derivative. First, the chloromethyl group can be converted to an azidomethyl group via nucleophilic substitution with sodium azide. This is followed by an intramolecular cyclization reaction, which can be induced thermally or through the use of a catalyst, to form a fused ring system.
Another approach could involve a Suzuki coupling at the 6-position to introduce an ortho-functionalized aryl group. Subsequent intramolecular reaction between the newly introduced functional group and the chloromethyl at the 3-position could lead to the formation of a bridged or macrocyclic pyridine derivative.
The table below illustrates a hypothetical synthetic pathway to a novel fused pyridine architecture.
| Step | Intermediate/Product | Reaction | Key Transformation |
| 1 | 3-(Azidomethyl)-6-bromo-2-methoxypyridine | Nucleophilic Substitution | Conversion of the chloromethyl group to an azidomethyl group. |
| 2 | 6-Aryl-3-(azidomethyl)-2-methoxypyridine | Suzuki Coupling | Introduction of an aryl group at the 6-position. |
| 3 | Fused Triazolo-pyridine Derivative | Intramolecular [3+2] Cycloaddition | Formation of a fused triazole ring. |
Through such synthetic explorations, the utility of this compound extends beyond a simple intermediate to that of a key building block for the discovery of new chemical entities with potentially interesting biological or material properties.
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a versatile building block like 6-Bromo-3-(chloromethyl)-2-methoxypyridine, the development of eco-friendly synthetic routes is a critical area of future research. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on the following areas to address these challenges.
One promising avenue is the application of green catalysts and environmentally benign solvents . The use of solid acid catalysts, zeolites, or enzyme-based systems could replace corrosive and hazardous reagents often used in halogenation and other functionalization steps. Similarly, the replacement of volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis.
Microwave-assisted organic synthesis (MAOS) and flow chemistry are emerging as powerful tools for sustainable chemical production. researchgate.netnih.gov MAOS can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. doaj.org Continuous flow reactors offer enhanced safety, better process control, and scalability, making them ideal for industrial applications. nih.govresearchgate.net The adaptation of the synthesis of this compound and its derivatives to these technologies could lead to more efficient and sustainable production methods.
Furthermore, biocatalytic approaches are gaining traction for the synthesis of functionalized heterocycles. acs.orgsemanticscholar.org The use of whole-cell systems or isolated enzymes for specific transformations, such as regioselective halogenation or oxidation, could offer highly selective and environmentally friendly alternatives to traditional chemical methods. semanticscholar.org Research into engineered enzymes capable of performing the necessary transformations on pyridine (B92270) scaffolds is a particularly exciting prospect.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Green Catalysts | Replacement of hazardous reagents in halogenation and functionalization steps. | Reduced waste, improved safety, and easier catalyst recovery. |
| Eco-Friendly Solvents | Use of water, supercritical CO2, or ionic liquids as reaction media. | Reduced VOC emissions and lower environmental impact. |
| Microwave-Assisted Synthesis | Acceleration of reaction rates for key synthetic steps. | Shorter reaction times, higher yields, and cleaner product profiles. doaj.org |
| Flow Chemistry | Continuous production in a controlled and scalable manner. | Enhanced safety, improved process control, and easier scale-up. researchgate.netnih.govresearchgate.net |
| Biocatalysis | Enzymatic or whole-cell mediated transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. acs.orgsemanticscholar.org |
Novel Catalytic Applications and Catalyst Design
The pyridine nucleus is a ubiquitous ligand in coordination chemistry, and its derivatives are widely used in the design of catalysts for a variety of organic transformations. The unique substitution pattern of this compound offers several handles for its incorporation into novel catalytic systems.
The nitrogen atom of the pyridine ring can coordinate to a wide range of transition metals, forming stable complexes that can act as catalysts. The electronic properties of the pyridine ring, influenced by the bromo, chloromethyl, and methoxy (B1213986) substituents, can fine-tune the catalytic activity of the metal center. Future research could focus on synthesizing and evaluating organometallic complexes of this pyridine derivative for applications in cross-coupling reactions, C-H activation, and asymmetric catalysis.
The reactive chloromethyl group at the 3-position provides a convenient point for tethering the pyridine moiety to a solid support, such as a polymer or silica (B1680970) gel. This would allow for the development of heterogeneous catalysts , which offer significant advantages in terms of catalyst recovery and reuse. The bromo group at the 6-position is amenable to various cross-coupling reactions, enabling the introduction of additional functionalities that can further modulate the catalytic properties or facilitate immobilization.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, at the 6-position could be employed to introduce phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which are known to be highly effective in a wide range of catalytic transformations. The resulting multidentate ligands could then be used to chelate metal centers, leading to highly active and selective catalysts.
| Functional Group | Potential Role in Catalyst Design | Example Application |
| Pyridine Nitrogen | Coordination to a transition metal center. | Formation of catalytically active organometallic complexes. |
| Chloromethyl Group | Anchor for immobilization onto a solid support. | Development of recyclable heterogeneous catalysts. |
| Bromo Group | Site for further functionalization via cross-coupling. | Introduction of additional ligating groups to create multidentate ligands. |
| Methoxy Group | Electronic modification of the pyridine ring. | Fine-tuning the electronic properties and reactivity of the catalyst. |
Integration into Advanced Functional Materials
The unique structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. The ability to undergo various chemical transformations at its different functional groups allows for its incorporation into a wide range of material architectures.
The chloromethyl group can be readily converted to other functional groups, such as amines, thiols, or azides, which can then be used to polymerize or graft the molecule onto surfaces. This opens up possibilities for the creation of functional polymers with tailored properties. For example, polymers incorporating this pyridine derivative could find applications as ion-exchange resins, chelating agents for metal sequestration, or as precursors for carbon materials with defined nitrogen doping.
In the field of supramolecular chemistry , the pyridine nitrogen can participate in hydrogen bonding and metal coordination, driving the self-assembly of complex architectures. researchgate.netacs.org By strategically modifying the bromo and chloromethyl groups, it is possible to design molecules that can self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels. These materials could have applications in drug delivery, sensing, and catalysis.
Furthermore, this substituted pyridine can serve as a versatile linker for the construction of metal-organic frameworks (MOFs) and porous organic frameworks (POFs) . nih.govbldpharm.comku.edu The pyridine nitrogen can coordinate to metal nodes, while the bromo and chloromethyl groups can be used to extend the framework in different dimensions or to introduce specific functionalities within the pores. The resulting porous materials could exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.
High-Throughput Synthesis and Screening of Derivatives
The exploration of the full potential of this compound as a scaffold for drug discovery and materials science can be significantly accelerated through the use of high-throughput synthesis and screening techniques. thermofisher.comnih.gov These approaches allow for the rapid generation and evaluation of large libraries of related compounds, enabling the identification of molecules with desired properties in a much shorter timeframe than traditional methods.
Combinatorial chemistry and automated synthesis platforms can be employed to systematically modify the core structure of this compound. researchgate.netmdpi.com For example, the bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents at the 6-position. nih.gov Simultaneously, the chloromethyl group can be reacted with a library of nucleophiles to generate a wide array of derivatives with different functionalities at the 3-position.
Once these compound libraries are synthesized, they can be subjected to high-throughput screening (HTS) to identify "hits" with interesting biological or material properties. For example, in drug discovery, these libraries can be screened against a panel of biological targets to identify potential new therapeutic agents. nih.gov In materials science, the libraries can be screened for properties such as fluorescence, conductivity, or catalytic activity. The data obtained from HTS can then be used to guide the design of next-generation molecules with improved properties.
The integration of high-throughput synthesis and screening with computational modeling and machine learning can further accelerate the discovery process. This data-driven approach can help to predict the properties of virtual compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources.
| High-Throughput Technique | Application to this compound | Outcome |
| Combinatorial Synthesis | Parallel synthesis of a large library of derivatives by varying substituents at the 3- and 6-positions. researchgate.netmdpi.com | Rapid generation of chemical diversity for screening. |
| Automated Synthesis | Robotic platforms for the automated execution of multi-step synthetic sequences. | Increased efficiency and reproducibility of library synthesis. |
| High-Throughput Screening | Rapidly assaying compound libraries for biological activity or material properties. nih.gov | Identification of lead compounds for further development. |
| Computational Modeling | In silico prediction of properties and activities of virtual derivatives. | Prioritization of synthetic targets and rational design of new compounds. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-3-(chloromethyl)-2-methoxypyridine?
- Methodological Answer : Synthesis typically involves chloromethylation of a bromo-methoxypyridine precursor. For example, formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions can introduce the chloromethyl group. Reaction optimization may require adjusting temperature (e.g., 60–80°C) and catalyst loading (5–10 mol%) to improve yield .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Characterization relies on 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C2, bromine at C6, chloromethyl at C3). GC-MS and HPLC validate purity (>95%). Cross-referencing with PubChem data (e.g., InChI key, molecular weight) ensures structural accuracy .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential release of toxic HCl or HBr gases during reactions. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the chloromethyl group’s reactivity compare to bromomethyl analogs in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group exhibits lower electrophilicity than bromomethyl, requiring harsher conditions (e.g., higher temperatures or stronger bases like NaH). For example, SN2 reactions with amines may proceed at 80°C vs. 50°C for bromomethyl analogs. Kinetic studies via HPLC monitoring can quantify reaction rates .
Q. What strategies improve regioselectivity during halogenation of the pyridine ring?
- Methodological Answer : The methoxy group at C2 directs electrophiles to C3/C5 positions. Use Lewis acid catalysts (e.g., FeCl₃) to enhance bromination at C6. Computational modeling (e.g., DFT ) predicts electronic effects, while Hammett parameters guide solvent/catalyst selection for optimal selectivity .
Q. How can contradictions in reported reaction yields (e.g., 60% vs. 85%) be resolved?
- Methodological Answer : Systematically test variables:
- Catalyst type : Compare ZnCl₂ vs. AlCl₃ in chloromethylation.
- Reagent purity : Use HPLC-grade formaldehyde to minimize side reactions.
- Temperature gradients : Isothermal vs. ramped heating (e.g., 40°C → 70°C).
Statistical tools (e.g., ANOVA ) identify significant factors .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding to enzymes (e.g., cytochrome P450). DFT calculations (Gaussian 16) analyze electrostatic potential surfaces to predict nucleophilic attack sites. Validate with in vitro inhibition assays (IC₅₀ measurements) .
Q. How does steric hindrance from the chloromethyl group affect coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The chloromethyl group at C3 may sterically hinder Pd catalyst access to C6-bromo. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
